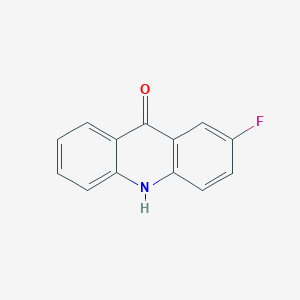

2-Fluoroacridone

説明

2-Fluoroacridone is a fluorinated derivative of acridone, a tricyclic aromatic compound with a ketone group at position 7.

Synthesis: A representative synthesis involves reacting N-(4-fluorophenyl)anthranilic acid (0.70 g, 3 mmol) with phosphorus oxychloride (3 mL) at 115°C for 3.5 hours. After cooling, the mixture is quenched with ice, yielding a solid precipitate. Purification via washing with water, methanol, and diethyl ether affords 2-fluoroacridone in 59% yield (383 mg) .

特性

分子式 |

C13H8FNO |

|---|---|

分子量 |

213.21 g/mol |

IUPAC名 |

2-fluoro-10H-acridin-9-one |

InChI |

InChI=1S/C13H8FNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16) |

InChIキー |

DNGYUVWGPVXTCR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)F |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Differences

The table below compares 2-fluoroacridone with structurally related acridone derivatives:

Key Observations :

Electronic Effects: The C2 fluorine in 2-fluoroacridone exerts a weaker electron-withdrawing effect compared to the ketone group in 9-acridone. This alters its reactivity in electrophilic substitution reactions .

Photophysical Properties: Fluorine substitution at C2 may redshift absorption/emission spectra compared to non-fluorinated acridones due to altered conjugation. This property is critical in fluorochrome applications, where substitution patterns directly impact fluorescence quantum yields and Stokes shifts .

Synthetic Accessibility :

- 2-Fluoroacridone’s synthesis (59% yield) is efficient under mild conditions compared to other halogenated acridones, which often require harsher reagents (e.g., bromine or iodine catalysts) .

Medicinal Chemistry

- Anticancer Activity: Fluorinated acridones exhibit enhanced DNA intercalation and topoisomerase inhibition compared to non-fluorinated analogs. The C2 fluorine in 2-fluoroacridone may improve solubility and bioavailability over 9-substituted derivatives .

- Antimicrobial Potential: Preliminary studies suggest that electron-withdrawing groups at C2 increase membrane permeability in bacterial cells, though direct comparisons with 9-fluoroacridone are pending .

Materials Science

- Fluorochromes : 2-Fluoroacridone’s fluorescence is modulated by its substitution pattern. Its emission profile (λem ≈ 450–500 nm) differs from 9-acridone (λem ≈ 400–450 nm), making it suitable for blue-shifted imaging applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。